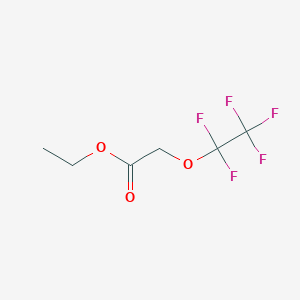

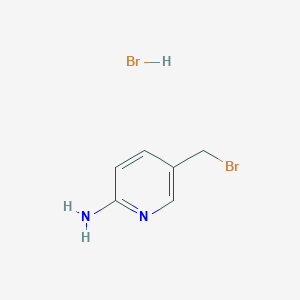

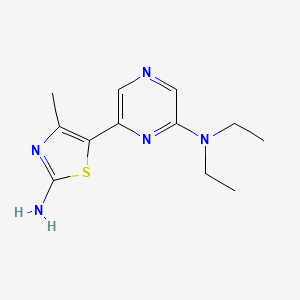

![molecular formula C10H12N4 B1459072 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1493586-69-8](/img/structure/B1459072.png)

2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine

Vue d'ensemble

Description

2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that has been of interest to scientists and researchers due to its potential applications. It has a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a cyclobutyl group attached .Applications De Recherche Scientifique

Biological and Medicinal Applications

DNA Binding and Antibacterial Activity : Iridium(III) organometallic half-sandwich complexes with pyrazole-substituted heterocyclic frameworks, including triazolo[1,5-a]pyrimidines, exhibit enhanced DNA binding properties and show significant antibacterial activity against various bacterial strains (Gajera et al., 2016).

Antitumor and Antimicrobial Activities : Pyrazolo-containing enaminones, including derivatives of pyrazolo[1,5-a]pyrimidines, have demonstrated potential in antitumor and antimicrobial activities (Riyadh, 2011).

Phosphodiesterase Inhibitory Activity : Certain 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to pyrazolo[1,5-a]pyrimidines, show specific inhibition of cGMP-specific phosphodiesterase, which has implications in treating hypertension (Dumaitre & Dodic, 1996).

Cytotoxicity Against Cancer Cells : Pyrazolo[1,5-a]pyrimidines have shown potent cytotoxicity against various cancer cell lines, making them potential candidates for cancer therapy (Abdelriheem, Zaki & Abdelhamid, 2017).

Neuroprotection in Oxaliplatin-Induced Apoptosis : Derivatives of pyrazolo[4,3-d]pyrimidin-7-amines have shown effectiveness in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting a role in neuroprotection (Squarcialupi et al., 2013).

Potential Treatment for Cognitive Impairment : 3-Aminopyrazolo[3,4-d]pyrimidinones have been studied as phosphodiesterase 1 (PDE1) inhibitors, showing promise in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Synthesis of Novel Compounds with Potential Biological Activities : Various studies have focused on synthesizing new derivatives of pyrazolo[1,5-a]pyrimidines, exploring their potential biological activities, such as inhibition of 15-lipoxygenase, an enzyme involved in inflammation processes (Asghari et al., 2016).

Chemical and Structural Studies

Regioselective Synthesis : Research has been conducted on the regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines, contributing to the understanding of reaction mechanisms and structural properties of these compounds (Portilla et al., 2012).

Synthesis Techniques and Applications : Various synthesis techniques and applications of pyrazolo[1,5-a]pyrimidines and related compounds have been explored, expanding the repertoire of synthetic methodologies and potential uses in different fields (Nishigaya et al., 2014).

Safety and Hazards

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPXDLKGZZFEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

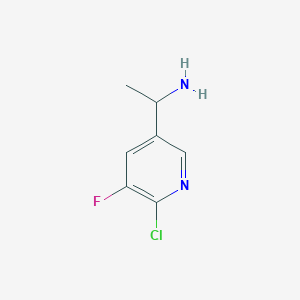

![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

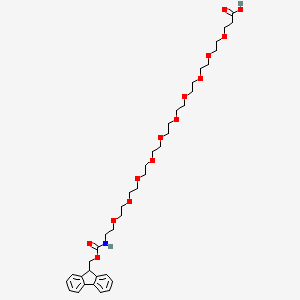

![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)

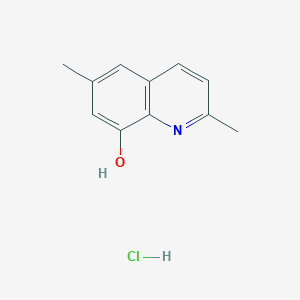

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)

![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)